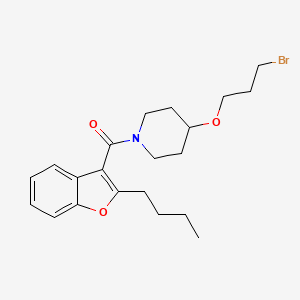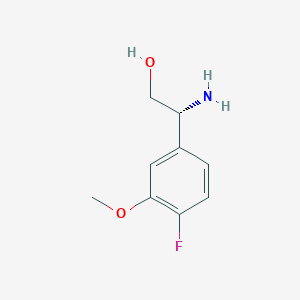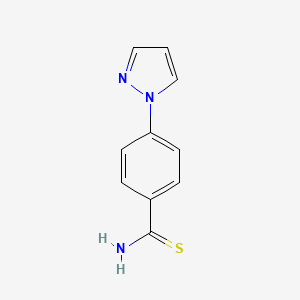
2-Chloro-6-(2-fluoropropan-2-YL)pyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-6-(2-fluoropropan-2-yl)pyrazine is an organic compound with the molecular formula C7H8ClFN2 and a molecular weight of 174.6 g/mol . This compound belongs to the class of pyrazines, which are nitrogen-containing heterocycles. Pyrazines are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-(2-fluoropropan-2-yl)pyrazine typically involves the reaction of 2-chloropyrazine with 2-fluoropropane under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction mixture is heated to a temperature of around 100-120°C for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-(2-fluoropropan-2-yl)pyrazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding pyrazine N-oxides.
Reduction Reactions: Reduction of the compound can lead to the formation of pyrazine derivatives with different functional groups.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or thiourea in solvents like ethanol or water.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substitution: Formation of 2-amino-6-(2-fluoropropan-2-yl)pyrazine.
Oxidation: Formation of this compound N-oxide.
Reduction: Formation of this compound derivatives with reduced functional groups.
Scientific Research Applications
2-Chloro-6-(2-fluoropropan-2-yl)pyrazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Chloro-6-(2-fluoropropan-2-yl)pyrazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the nature of the compound’s interactions with biological molecules .
Comparison with Similar Compounds
Similar Compounds
2-Chloropyrazine: Lacks the fluoropropyl group, making it less hydrophobic.
2-Fluoropyrazine: Lacks the chloropropyl group, affecting its reactivity.
6-(2-Fluoropropan-2-yl)pyrazine: Lacks the chlorine atom, altering its chemical properties.
Uniqueness
2-Chloro-6-(2-fluoropropan-2-yl)pyrazine is unique due to the presence of both chlorine and fluoropropyl groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C7H8ClFN2 |
|---|---|
Molecular Weight |
174.60 g/mol |
IUPAC Name |
2-chloro-6-(2-fluoropropan-2-yl)pyrazine |
InChI |
InChI=1S/C7H8ClFN2/c1-7(2,9)5-3-10-4-6(8)11-5/h3-4H,1-2H3 |
InChI Key |
GSXYTVAMZJDKQH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CN=CC(=N1)Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![2-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-7-oxo-1,4-diazepan-1-yl)aceticacid](/img/structure/B13611428.png)


![Methyl 3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-hydroxypropanoate](/img/structure/B13611442.png)
amine](/img/structure/B13611459.png)


